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molecular formula C12H16O4S B1315944 Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester CAS No. 15833-63-3

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Cat. No. B1315944
M. Wt: 256.32 g/mol
InChI Key: BNBVZUYOFJWGNJ-UHFFFAOYSA-N
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Patent
US05434181

Procedure details

A mixture comprising 4.09g of (tetrahydro-3 -furanyl)methyl tosylate, 17 ml of 70% aqueous ethylamine solution and 8.2 ml of 2 N aqueous sodium hydroxide solution was stirred at 75° C. for 6 hours. The reaction fluid was concentrated under a reduced pressure to obtain crude N-{(tetrahydro-3-furanyl)methyl}-N-ethylamine. To this were added 2.00 g of 1,1-bis(methylthio)-2-nitroethylene and 20 ml of acetonitrile. The resulting mixture was refluxed for 3 hours. The reaction fluid was concentrated under a reduced pressure, and purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/2) to obtain 0.81 g of 1-[N-{(tetrahydro-3-furanyl)methyl}-N-ethylamino]-1-methylthio-2-nitroethylene.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)(O[CH2:5][CH:6]1[CH2:10][CH2:9][O:8][CH2:7]1)(=O)=O.[CH2:18]([NH2:20])[CH3:19].[OH-].[Na+]>>[O:8]1[CH2:9][CH2:10][CH:6]([CH2:5][NH:20][CH2:18][CH3:19])[CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
S(=O)(=O)(OCC1COCC1)C1=CC=C(C)C=C1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
8.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction fluid was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1CC(CC1)CNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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